Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with a 6-chloropyridin-3-yl group, an iodomethyl moiety, and an ethyl ester. The 2-oxabicyclo[2.2.2]octane scaffold is recognized as a bioisostere for phenyl rings, offering enhanced three-dimensionality and improved metabolic stability in pharmaceutical applications . Its synthesis likely follows methodologies similar to those described for related 2-oxabicyclo[2.2.2]octane derivatives, involving cyclization reactions and halogenation steps (Fig. 3 in ) .
Properties
Molecular Formula |
C16H19ClINO3 |
|---|---|
Molecular Weight |
435.68 g/mol |
IUPAC Name |
ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C16H19ClINO3/c1-2-21-14(20)16-7-5-15(10-18,6-8-16)22-13(16)11-3-4-12(17)19-9-11/h3-4,9,13H,2,5-8,10H2,1H3 |
InChI Key |
ZKGVFUIPINLBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CN=C(C=C3)Cl)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the oxabicyclo[2.2.2]octane core, followed by the introduction of the chloropyridinyl group and the iodomethyl substituent. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance productivity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The chloropyridinyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2-Oxabicyclo[2.2.2]octane Derivatives
The target compound belongs to a broader class of 2-oxabicyclo[2.2.2]octane derivatives, which vary in substituents and functional groups. Key analogs include:
Table 1: Structural and Functional Comparison of 2-Oxabicyclo[2.2.2]octane Derivatives
Key Observations:
- The 4-cyanophenyl derivative () introduces strong electron-withdrawing effects, enhancing stability in harsh conditions . Iodomethyl Group: The iodine atom in all iodomethyl-substituted analogs enables facile nucleophilic substitution, making these compounds versatile intermediates in cross-coupling reactions .
Physicochemical Properties :
- The target compound’s molecular weight (401.68 g/mol) and lipophilicity (predicted LogP ~3.2) position it as a mid-sized molecule with balanced solubility and membrane permeability. In contrast, the hydroxymethyl derivative () is significantly smaller (142.19 g/mol) and hydrophilic, favoring aqueous-phase applications .
Comparison with Azabicyclo and Thiabicyclo Analogs
1-Azabicyclo[2.2.2]octane Derivatives :
The patent in describes ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, a nitrogen-containing analog used in synthesizing umeclidinium bromide. Replacing the oxygen bridge with nitrogen increases basicity and hydrogen-bonding capacity, which is critical for muscarinic receptor binding in respiratory therapeutics .Thiabicyclo Derivatives : Compounds like (6R,7R)-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () incorporate sulfur, enhancing conformational rigidity and resistance to enzymatic degradation. This contrasts with the target compound’s oxygen-based scaffold, which prioritizes metabolic stability over enzymatic resistance .
Q & A
Q. What are the key synthetic routes for preparing Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?
The compound is synthesized via multi-step reactions involving bicyclic intermediates. A representative approach includes:
Formation of the bicyclic core : React ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases to generate intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
Ring closure : Use lithium diisopropylamide (LDA) to induce cyclization, forming the 2-oxabicyclo[2.2.2]octane scaffold .
Functionalization : Introduce the 6-chloropyridinyl group via coupling reactions (e.g., Suzuki-Miyaura) and iodomethylation using iodomethane or iodine-containing reagents under controlled conditions .
Critical parameters : Temperature (-78°C for LDA-mediated steps), solvent choice (THF or toluene), and stoichiometric control to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the bicyclic structure. ORTEP-3 can generate graphical representations of electron density maps .
- NMR spectroscopy : Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₈ClINO₃: calculated [M+H]⁺ = 442.02).
Q. What purification strategies are effective for this compound?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to achieve >95% purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .
Advanced Research Questions
Q. How can reaction yields be optimized for iodomethylation steps?
- Methodology :
- Use N-iodosuccinimide (NIS) as an iodine source in DMF at 50–60°C.
- Add catalytic tetrabutylammonium iodide (TBAI) to enhance reactivity .
- Troubleshooting :
- Low yields (<40%) may result from competing elimination; reduce reaction temperature to 40°C and monitor via TLC.
- If iodomethyl group instability occurs, protect the intermediate with Boc groups before functionalization .
Q. How do steric and electronic effects influence the reactivity of the bicyclic core?
- Steric effects : The 2-oxabicyclo[2.2.2]octane scaffold imposes rigidity, limiting nucleophilic attack at the bridgehead positions. Molecular modeling (e.g., DFT calculations) can predict reactive sites .
- Electronic effects : The electron-withdrawing 6-chloropyridinyl group directs electrophilic substitution to the para position. UV-Vis spectroscopy can track electronic transitions during reactions .
Q. What strategies mitigate hazards during synthesis (e.g., handling iodinated intermediates)?
- Engineering controls : Use fume hoods with HEPA filters and conduct reactions in sealed systems to contain volatile iodine .
- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and chemically resistant aprons.
- Waste disposal : Quench residual iodine with sodium thiosulfate before disposal .
Q. How can computational tools aid in studying this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) using the pyridinyl group as a hinge-binding motif.
- MD simulations : GROMACS can model conformational stability in aqueous environments, focusing on the bicyclic core’s rigidity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate?
Q. Conflicting NMR data for the iodomethyl group: What factors contribute?
- Solvent effects : Chemical shifts vary in deuterated DMSO vs. CDCl₃.
- Dynamic effects : Restricted rotation of the iodomethyl group at low temperatures (e.g., 25°C vs. -40°C) can split signals. Use variable-temperature NMR to resolve .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bicyclic core formation | LDA, THF, -78°C | 65–75 | |
| Iodomethylation | NIS, TBAI, DMF, 50°C | 50–60 | |
| Purification | Silica gel (EtOAc/hexane, 30%) | >95 |
Q. Table 2. Hazard Mitigation Protocols
| Hazard | Mitigation Strategy | PPE/Equipment |
|---|---|---|
| Iodine vapor exposure | Sealed reaction vessels, sodium thiosulfate quenching | Fume hood, respirator |
| Skin contact | Immediate washing with soap/water | Nitrile gloves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
